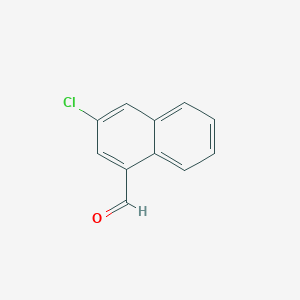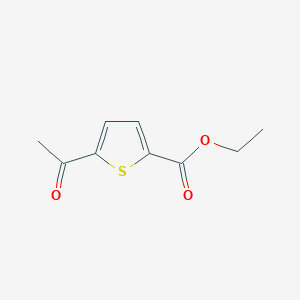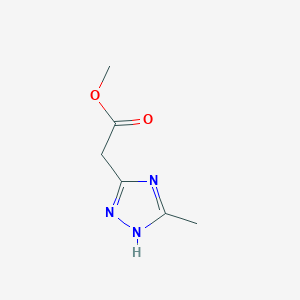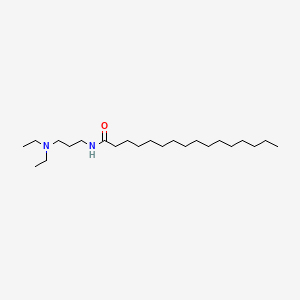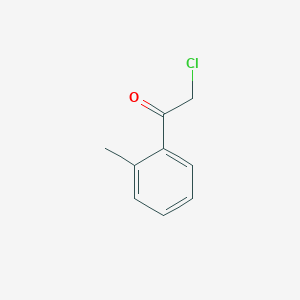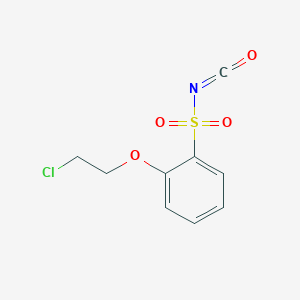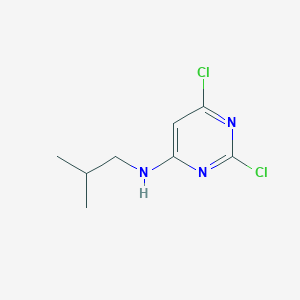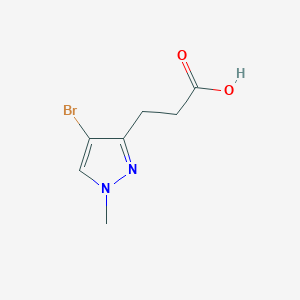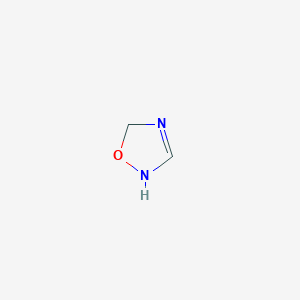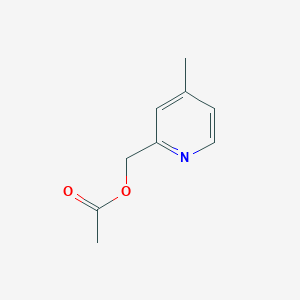![molecular formula C11H15N B1627718 N-[(3-methylphenyl)methyl]cyclopropanamine CAS No. 625437-44-7](/img/structure/B1627718.png)
N-[(3-methylphenyl)methyl]cyclopropanamine
Descripción general
Descripción
N-[(3-methylphenyl)methyl]cyclopropanamine, also known as MPMP, is a cyclopropane derivative that has gained significant attention in recent years due to its potential pharmacological applications. MPMP is a chiral compound that exists in two enantiomeric forms, R-MPMP and S-MPMP. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
CNS Disease Therapy
N-[(3-methylphenyl)methyl]cyclopropanamine compounds have been explored for their potential in treating CNS diseases. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), which plays a critical role in the methylation processes of histones, influencing gene expression. Alterations in histone methylation have been linked to various CNS disorders. By inhibiting LSD1, these cyclopropanamine derivatives offer therapeutic prospects for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Enzyme Inhibition and Activation
The cyclopropane moiety in N-[(3-methylphenyl)methyl]cyclopropanamines contributes to their ability to modulate enzyme activities, showcasing the versatility of the cyclopropyl group in drug molecules. This property is beneficial in designing drugs with enhanced potency, reduced off-target effects, and the ability to overcome drug discovery challenges (T. Talele, 2016).
Material Science and Cell Culture
In material science, N-substituted cyclopropylamines have been incorporated into poly(methyl methacrylate) (PMMA) thin films via plasma polymerization. These films exhibit unique properties suitable for cell culture applications, such as non-toxicity and the capability to support the growth of 3T3 fibroblasts. The study highlights the potential of cyclopropylamine-modified materials in biomedical research and applications (V. Chan et al., 2017).
Organic Synthesis and Catalysis
N-[(3-methylphenyl)methyl]cyclopropanamines have been utilized in the synthesis of constrained neurotransmitter analogues, showcasing the application of cyclopropanation reactions in creating bioactive molecules. This includes the synthesis of analogues for neurotransmitters like histamine and tryptamine, emphasizing the role of cyclopropylamines in developing new therapeutic agents (C. Faler, M. Joullié, 2007).
Analytical and Pharmacological Characterizations
The analytical and pharmacological properties of cyclopropylamine derivatives have been studied, including their metabolic pathways and enzyme interactions. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds, further contributing to their potential therapeutic applications (Tristan Colestock et al., 2018).
Mecanismo De Acción
- The primary target of N-[(3-methylphenyl)methyl]cyclopropanamine is methionine aminopeptidase (MetAP). MetAP is an enzyme responsible for removing the N-terminal methionine from nascent proteins during translation .
- When the second residue in the protein’s primary sequence is small and uncharged (e.g., Met-Ala, Cys, Gly, Pro), MetAP cleaves the N-terminal methionine .
Target of Action
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)8-12-11-5-6-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBFNXZKZYKGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588322 | |
| Record name | N-[(3-Methylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]cyclopropanamine | |
CAS RN |
625437-44-7 | |
| Record name | N-[(3-Methylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3-methylphenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

